molecular formula C5H10O2 B11763899 (R)-3-(Oxiran-2-yl)propan-1-ol

(R)-3-(Oxiran-2-yl)propan-1-ol

Cat. No.: B11763899
M. Wt: 102.13 g/mol
InChI Key: SOGGLVJYVOCYTB-RXMQYKEDSA-N
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Description

®-3-(Oxiran-2-yl)propan-1-ol is a chiral compound that features an oxirane (epoxide) ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Oxiran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the epoxidation of allyl alcohol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of ®-3-(Oxiran-2-yl)propan-1-ol may involve the use of biocatalysts. For example, the use of Pseudomonas pseudoalcaligenes XW-40 has been reported to produce this compound with high enantiomeric excess and yield . This biocatalytic approach is advantageous due to its environmentally friendly nature and high selectivity.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Oxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the epoxide ring.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to open the epoxide ring.

Major Products:

    Oxidation: The major products include ®-3-(Oxiran-2-yl)propanal and ®-3-(Oxiran-2-yl)propanoic acid.

    Reduction: The major product is ®-3,4-dihydroxybutanol.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ®-3-(Amino-2-yl)propan-1-ol and ®-3-(Thiol-2-yl)propan-1-ol.

Scientific Research Applications

®-3-(Oxiran-2-yl)propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Oxiran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in the synthesis of chiral intermediates and the modification of biomolecules.

Comparison with Similar Compounds

    (S)-3-(Oxiran-2-yl)propan-1-ol: The enantiomer of ®-3-(Oxiran-2-yl)propan-1-ol, which has similar chemical properties but different biological activities.

    3-(Oxiran-2-yl)propan-1-ol: The racemic mixture of the compound, which lacks the enantioselectivity of the ®- and (S)-enantiomers.

    2-(Oxiran-2-yl)ethanol: A structurally similar compound with a shorter carbon chain.

Uniqueness: ®-3-(Oxiran-2-yl)propan-1-ol is unique due to its high enantiomeric purity and its ability to serve as a versatile building block for the synthesis of various chiral intermediates. Its reactivity and selectivity make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

3-[(2R)-oxiran-2-yl]propan-1-ol

InChI

InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2/t5-/m1/s1

InChI Key

SOGGLVJYVOCYTB-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](O1)CCCO

Canonical SMILES

C1C(O1)CCCO

Origin of Product

United States

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